molecular formula C22H24N4O3S2 B2535063 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 361481-90-5

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2535063
CAS No.: 361481-90-5
M. Wt: 456.58
InChI Key: BXXJCUKLNLPABX-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A sulfonamide group attached to a benzamide backbone.
  • A thiazole ring, which is known for its biological activity.
  • A pyridine moiety that contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing the 1,3,4-oxadiazole and thiazole rings have demonstrated significant antibacterial activity against various strains of bacteria.

Key Findings:

  • Inhibitory Effects on Bacteria : Compounds similar to the target compound have shown strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Mechanism of Action : The mechanism often involves the inhibition of essential bacterial enzymes, such as fatty acid biosynthesis enzymes, which are crucial for bacterial cell wall integrity .

Antitumor Activity

The compound's structural components suggest potential activity against cancer cells. Research into related benzamide derivatives has shown promising results in inhibiting tumor growth.

Case Studies:

  • A study involving sulfonamide derivatives indicated that certain benzamide compounds exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis .
  • Molecular docking studies have suggested that these compounds may interact effectively with targets involved in cancer cell proliferation .

Pharmacological Profiles

The pharmacological profiles of similar compounds indicate a broad spectrum of activity, including:

  • Antiviral Effects : Some derivatives have been tested for their ability to inhibit viral replication, particularly in coronaviruses .
  • Carbonic Anhydrase Inhibition : Certain benzamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, which are important in various physiological processes and disease states .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50/Activity LevelReference
AntibacterialS. aureus, E. coliMIC = 0.003–0.03 µg/mL
AntitumorVarious Cancer Cell LinesCytotoxicity observed
Carbonic Anhydrase InhibitionhCA I, II, IVKi values: 0.5–55.4 nM
AntiviralCoronavirusesPrevented plaque formation

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)19-5-3-18(4-6-19)21(27)25-22-24-20(14-30-22)17-7-9-23-10-8-17/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXJCUKLNLPABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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